C‑1 vs. C‑4 Amino Substitution Defines Scaffold
The target compound places the free amine and the tert‑butyl ester on the same cyclohexane carbon (C‑1), creating a quaternary α‑amino acid motif. By contrast, the regioisomer tert‑butyl 4‑amino‑4‑methylcyclohexane‑1‑carboxylate (CAS 2387920‑49‑0) positions the amine and ester on different carbons (C‑4 and C‑1, respectively), which yields a β‑amino acid architecture with fundamentally different backbone dihedral angles and hydrogen‑bonding distances [1]. No direct head‑to‑head biological comparison has been published; therefore this distinction is class‑level inference based on well‑established conformational analysis.
| Evidence Dimension | Amino‑to‑ester connectivity pattern |
|---|---|
| Target Compound Data | 1,1‑disubstituted (α‑quaternary amino ester); amine and ester on C‑1; methyl on C‑4 |
| Comparator Or Baseline | tert‑Butyl 4‑amino‑4‑methylcyclohexane‑1‑carboxylate: 1,4‑disubstituted; amine and methyl on C‑4, ester on C‑1 |
| Quantified Difference | No quantitative biological data available; structural difference is qualitative but absolute |
| Conditions | Structural isomerism verified by CAS registry, SMILES, and IUPAC nomenclature |
Why This Matters
When a project requires a quaternary center at the point of attachment to a growing peptide chain, only the 1,1‑disubstituted isomer provides the requisite geometry; procurement of the incorrect regioisomer leads to a different scaffold class and potentially invalid SAR.
- [1] Kuujia. tert-Butyl 4-amino-4-methylcyclohexane-1-carboxylate (CAS 2387920-49-0). https://www.kuujia.com (accessed Apr 23, 2026). View Source
